
4-(4-Fluorophenyl)-3-(methoxycarbonyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-3-(methoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H9FO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a fluorophenyl group and a methoxycarbonyl group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-(methoxycarbonyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene reacts with a halogenated thiophene in the presence of a palladium catalyst.
Methoxycarbonylation: The methoxycarbonyl group can be introduced through an esterification reaction, where the carboxylic acid group on the thiophene ring reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
4-(4-Fluorophenyl)-3-(methoxycarbonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
科学研究应用
4-(4-Fluorophenyl)-3-(methoxycarbonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-3-(methoxycarbonyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets, while the methoxycarbonyl group can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 5-(4-Fluorophenyl)thiophene-2-carboxylic acid
- 4-(4-Fluorophenyl)thiophene-2-carboxylic acid
- 3-(4-Fluorophenyl)thiophene-2-carboxylic acid
Uniqueness
4-(4-Fluorophenyl)-3-(methoxycarbonyl)thiophene-2-carboxylic acid is unique due to the presence of both the fluorophenyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential therapeutic applications compared to similar compounds.
属性
分子式 |
C13H9FO4S |
|---|---|
分子量 |
280.27 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-3-methoxycarbonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H9FO4S/c1-18-13(17)10-9(6-19-11(10)12(15)16)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16) |
InChI 键 |
CZKDWEHDSNLSRN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


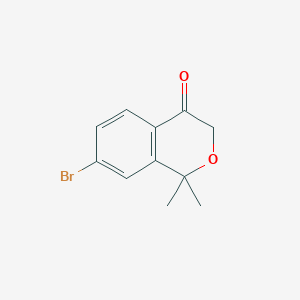
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
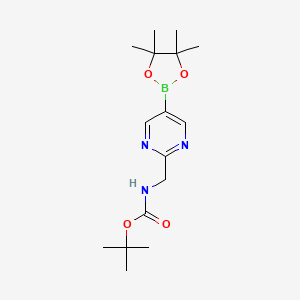
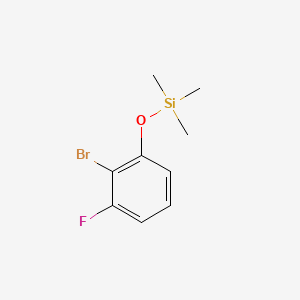
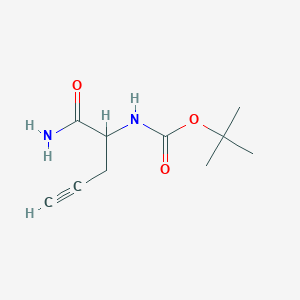
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
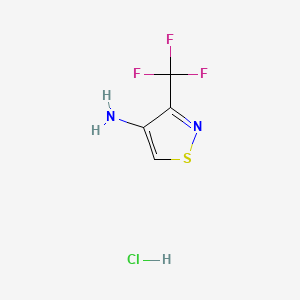
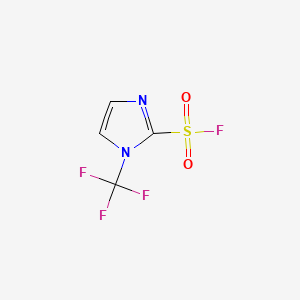
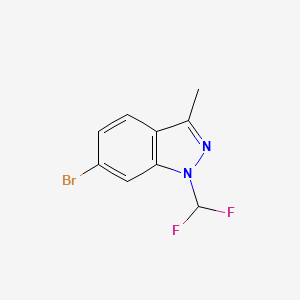
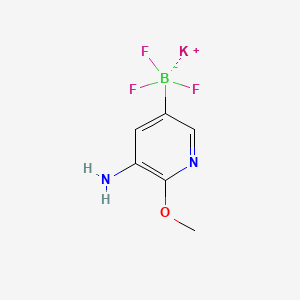
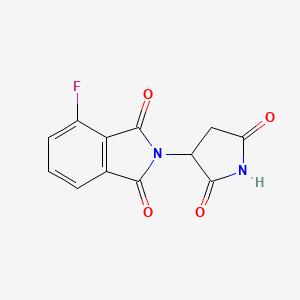

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
